Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate

Description

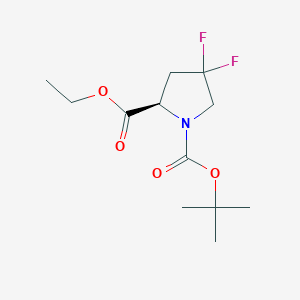

Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS: 1523530-40-6; 1881265-72-0) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₉F₂NO₄, and it is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with stereochemical precision . The ethyl ester moiety and difluoro substitution confer distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in drug discovery pipelines.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNMGOSQTYXYGN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with Boc Group: The amine functionality is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester or Boc protecting group, leading to the formation of the corresponding alcohol or amine.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.

Scientific Research Applications

Synthesis of Fluorinated Drugs

The incorporation of fluorine into drug molecules can enhance their pharmacological properties, such as metabolic stability and binding affinity to target receptors. Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate serves as a precursor for synthesizing various fluorinated drugs that target a range of diseases. The difluoropyrrolidine core provides a framework for modifying functional groups to develop new analogues with diverse biological activities.

Asymmetric Synthesis

As a chiral molecule, this compound is crucial in asymmetric synthesis reactions. The chirality allows researchers to control the stereochemistry of the final product, which is often critical for the efficacy of pharmaceutical compounds. This compound can be utilized as a chiral building block in synthesizing enantiopure drugs, thereby enhancing their therapeutic profiles.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are vital for understanding how different modifications to a compound's structure affect its biological activity. This compound can be modified to explore SARs related to various biological targets. Research has indicated that modifications to this compound can lead to significant changes in potency and selectivity against specific receptors or enzymes involved in disease pathways.

Biological Interactions

Preliminary studies suggest that this compound may interact with specific biological targets relevant to disease pathways. Understanding these interactions is essential for developing effective therapeutic agents. Ongoing research aims to elucidate these interactions further, which could pave the way for new treatments.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-Boc-pyrrolidine-2-carboxylate | Pyrrolidine core with Boc group | Lacks fluorine substituents |

| 1-(tert-butoxycarbonyl)-4-fluoropyrrolidine | One fluorine atom | Less sterically hindered than difluoro variant |

| 4,4-Difluoropyrrolidine | No protecting groups | More reactive due to lack of steric protection |

The combination of fluorine substituents and the Boc protecting group in this compound enhances its stability and reactivity compared to these similar compounds.

Mechanism of Action

The mechanism of action of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate belongs to a broader class of Boc-protected heterocyclic esters. Below is a detailed comparison with its analogs, focusing on structural features, purity, and functional implications.

Structural and Functional Differences

Table 1: Key Structural and Purity Comparisons

| Compound Name | CAS Number | Purity | Key Structural Features |

|---|---|---|---|

| This compound | 1523530-40-6 | 95% | Pyrrolidine ring; 4,4-difluoro; ethyl ester |

| Ethyl (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate | 871727-40-1 | 95% | Bicyclic azabicyclohexane; no fluorine |

| (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate | 180854-45-9 | 95% | Piperidine ring; 4-hydroxy; ethyl ester |

| Mthis compound | 647857-74-7 | N/A | Pyrrolidine ring; 4,4-difluoro; methyl ester |

Ring System Variations

- Pyrrolidine vs.

- Bicyclic Systems: Ethyl (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate’s fused bicyclic structure introduces rigidity, which may limit conformational flexibility compared to the monocyclic pyrrolidine analog .

Substituent Effects

- Fluorine vs. Hydroxyl : The 4,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to the 4-hydroxyl group in (2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate. Fluorine’s strong electron-withdrawing effect also alters pKa and solubility .

- Ethyl vs. Methyl Ester : Mthis compound differs only in its ester group. The ethyl ester in the target compound likely enhances lipophilicity, improving membrane permeability in drug delivery applications .

Spectroscopic and Reactivity Profiles

For example, fluorination at the 4-position would deshield nearby protons (e.g., positions 29–36 and 39–44 in pyrrolidine derivatives), as observed in compound 1 and 7 (Figure 6 in ) . This suggests that the target compound’s difluoro groups create distinct electronic environments, which can be leveraged to track structural modifications during synthesis.

Biological Activity

Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₉F₂NO₄ and a molecular weight of approximately 279.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pyrrolidine ring, which significantly influence its biological properties and reactivity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉F₂NO₄ |

| Molecular Weight | 279.28 g/mol |

| Chirality | (R) configuration |

| Functional Groups | Boc protecting group, difluoromethyl groups |

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that leverage its chiral nature. The presence of fluorine enhances metabolic stability and binding affinity to target receptors, making it a valuable precursor in the development of novel therapeutics.

Biological Activity

Preliminary studies indicate that this compound may interact with specific biological targets relevant to disease pathways. The incorporation of fluorine atoms is known to improve pharmacological properties such as:

- Metabolic Stability : Fluorinated compounds often exhibit enhanced resistance to metabolic degradation.

- Binding Affinity : The presence of fluorine can increase the binding strength to receptors or enzymes.

Case Studies and Research Findings

- Fluorinated Drug Development : Research has shown that compounds similar to this compound have been successfully used as building blocks in the synthesis of drugs targeting various conditions, including cancer and neurological disorders. The unique properties conferred by the fluorine atoms are pivotal in optimizing these drugs' efficacy and safety profiles .

- Structure-Activity Relationship (SAR) : The ability to modify functional groups around the pyrrolidine core allows researchers to explore SAR extensively. For instance, altering the Boc group or introducing different substituents can lead to variations in biological activity, providing insights into optimizing therapeutic effects .

- Potential Therapeutic Applications : this compound has been identified as a candidate for further investigation in drug discovery efforts due to its promising interactions with biological targets associated with various diseases .

Comparison with Related Compounds

To better understand the significance of this compound in drug development, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-Boc-pyrrolidine-2-carboxylate | Pyrrolidine core with Boc group | Lacks fluorine substituents |

| 1-(tert-butoxycarbonyl)-4-fluoropyrrolidine | One fluorine atom | Less sterically hindered than difluoro variant |

| 4,4-Difluoropyrrolidine | No protecting groups | More reactive due to lack of steric protection |

Q & A

Q. What are the common synthetic routes for preparing Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate, and how does fluorination impact reaction conditions?

The synthesis typically involves:

- Step 1 : Starting with (R)-pyrrolidine-2-carboxylate derivatives, such as ethyl (R)-pyrrolidine-2-carboxylate, followed by Boc protection (tert-butoxycarbonyl) at the nitrogen.

- Step 2 : Fluorination at the 4,4-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to introduce difluorine substituents .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and verification by NMR to confirm regioselective fluorination .

Key Consideration : Fluorination reagents require strict temperature control (−20°C to 0°C) to avoid side reactions. The Boc group stabilizes the pyrrolidine ring during fluorination .

Q. How can the stereochemical integrity of the (R)-configuration be preserved during synthesis?

- Chiral Auxiliary Use : Employ enantiomerically pure starting materials (e.g., (R)-proline derivatives) to retain stereochemistry .

- Low-Temperature Conditions : Minimize racemization by maintaining reactions below 25°C, especially during Boc protection and fluorination steps.

- Analytical Validation : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess (>98%) .

Q. What characterization techniques are critical for verifying the structure of this compound?

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs for refinement) .

- Multinuclear NMR : , , and NMR to confirm substituent positions. Note: NMR chemical shifts for CF typically appear at −110 to −120 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFNO) with <2 ppm error .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the conformational dynamics of the pyrrolidine ring?

The CF group imposes ring puckering due to:

- Steric and Electronic Effects : Fluorine’s electronegativity reduces electron density at C4, favoring a twisted envelope conformation.

- Experimental Evidence : X-ray data shows a Δ(C3-C4-C5) bond angle distortion of ~5° compared to non-fluorinated analogs .

- Computational Modeling : DFT studies (B3LYP/6-31G*) reveal a 10–15 kJ/mol energy barrier for ring inversion, impacting ligand-receptor interactions in medicinal chemistry .

Q. How can conflicting NMR data (e.g., split signals or unexpected coupling) be resolved for this compound?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, heating to 60°C in DMSO-d may coalesce split signals from ring puckering .

- Solvent Polarity : Use CDCl for sharper signals due to reduced hydrogen bonding compared to DMSO .

- Decoupling Experiments : Apply - heteronuclear decoupling to simplify complex splitting patterns .

Q. What strategies optimize yield in the Boc deprotection step without ring degradation?

- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane (0–5°C) for controlled deprotection. Avoid HCl/dioxane, which may protonate the fluorinated ring and induce cleavage .

- Monitoring by TLC : Spot progression using ninhydrin staining (free amine detection) or UV-active Boc intermediates.

- Post-Deprotection Quenching : Neutralize with aqueous NaHCO to prevent acid-catalyzed ring-opening side reactions .

Q. How does fluorination affect the compound’s reactivity in subsequent derivatization (e.g., cross-coupling or ester hydrolysis)?

- Steric Hindrance : The CF group reduces nucleophilic attack at C4, directing reactivity to C2 (ester) or C5 positions.

- Ester Hydrolysis : Use LiOH/HO-THF at 0°C for selective hydrolysis to the carboxylic acid without defluorination .

- Cross-Coupling Limitations : Suzuki-Miyaura reactions may require bulky palladium catalysts (e.g., XPhos Pd G3) to accommodate fluorine’s steric effects .

Q. What are the crystallographic challenges in resolving structures of fluorinated pyrrolidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.